1-methyl-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-3-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method starts with the preparation of 4-METHYL-2-OXO-2H-CHROMEN-7-YLAMINE, which is then reacted with 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-3-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-METHYL-3-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-METHYL-3-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The chromenone moiety may interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in binding interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
- 4-METHYL-2-OXO-2H-CHROMEN-7-YLAMINE
- 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 7-AMINO-4-METHYL-2H-CHROMEN-2-ONE
Uniqueness: 1-METHYL-3-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of chromenone and pyrazole rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13N3O5 |
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Molecular Weight |
327.29 g/mol |
IUPAC Name |
1-methyl-3-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13N3O5/c1-8-5-13(20)24-12-6-9(3-4-10(8)12)17-15(21)14-11(16(22)23)7-19(2)18-14/h3-7H,1-2H3,(H,17,21)(H,22,23) |
InChI Key |
DYUAZEJPCKCAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=NN(C=C3C(=O)O)C |
Origin of Product |
United States |
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